molecular formula C15H9BrN2O5 B3542670 2-(4-Bromo-2-methoxyphenyl)-4-nitroisoindole-1,3-dione

2-(4-Bromo-2-methoxyphenyl)-4-nitroisoindole-1,3-dione

Cat. No.: B3542670
M. Wt: 377.15 g/mol
InChI Key: VOXBFLGUHUSUJU-UHFFFAOYSA-N
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Description

2-(4-Bromo-2-methoxyphenyl)-4-nitroisoindole-1,3-dione is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a bromine atom, a methoxy group, and a nitro group attached to an isoindole-dione core, making it a subject of interest for researchers in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-2-methoxyphenyl)-4-nitroisoindole-1,3-dione typically involves multi-step organic reactions. One common method starts with the bromination of 2-methoxyphenol to produce 4-bromo-2-methoxyphenol . This intermediate is then subjected to nitration to introduce the nitro group, resulting in 4-bromo-2-methoxy-5-nitrophenol . The final step involves the cyclization of this intermediate with phthalic anhydride under acidic conditions to form the isoindole-dione core .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-2-methoxyphenyl)-4-nitroisoindole-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in aprotic solvents.

    Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

    Substitution: Formation of derivatives with different substituents replacing the bromine atom.

    Reduction: Conversion of the nitro group to an amino group, resulting in 2-(4-Amino-2-methoxyphenyl)-4-nitroisoindole-1,3-dione.

    Oxidation: Formation of carboxylic acid derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Bromo-2-methoxyphenyl)-4-nitroisoindole-1,3-dione stands out due to its isoindole-dione core, which imparts unique chemical and biological properties. This core structure is less common compared to other similar compounds, making it a valuable target for research and development in various scientific fields.

Properties

IUPAC Name

2-(4-bromo-2-methoxyphenyl)-4-nitroisoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9BrN2O5/c1-23-12-7-8(16)5-6-10(12)17-14(19)9-3-2-4-11(18(21)22)13(9)15(17)20/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOXBFLGUHUSUJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)Br)N2C(=O)C3=C(C2=O)C(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9BrN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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